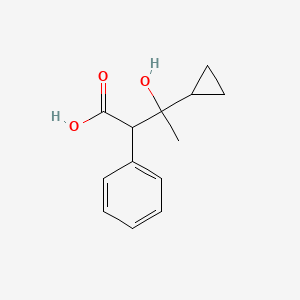
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopropyl group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with phenylacetic acid in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Bromine, nitric acid
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-2-phenylbutanoic acid
Reduction: Formation of this compound
Substitution: Formation of brominated or nitrated derivatives of the phenyl group
Aplicaciones Científicas De Investigación
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropyl-3-hydroxy-2-methylbutanoic acid
- 3-Cyclopropyl-3-hydroxy-2-ethylbutanoic acid
- 3-Cyclopropyl-3-hydroxy-2-propylbutanoic acid
Uniqueness
3-Cyclopropyl-3-hydroxy-2-phenylbutanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with aromatic residues in proteins, potentially leading to more specific and potent biological effects compared to its methyl, ethyl, or propyl analogs.
Propiedades
Número CAS |
7465-24-9 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-hydroxy-2-phenylbutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-13(16,10-7-8-10)11(12(14)15)9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,15) |
Clave InChI |
SLDAEGGTLLAFPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1)(C(C2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



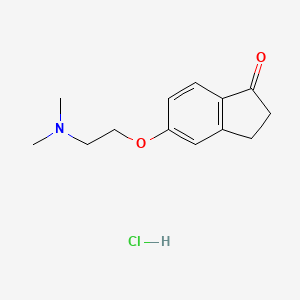
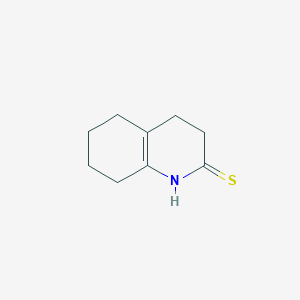


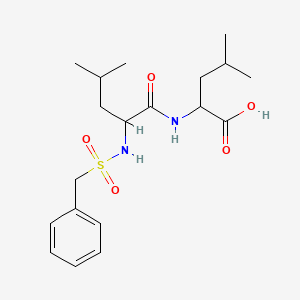
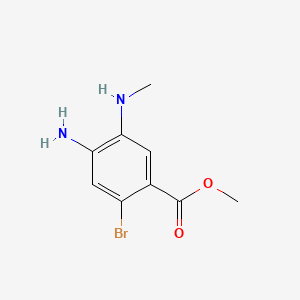
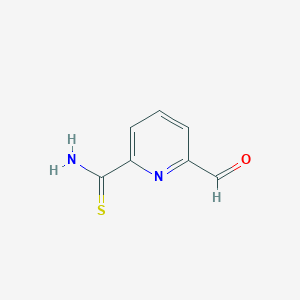
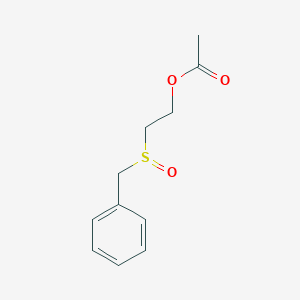

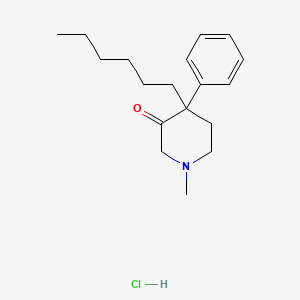
![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
